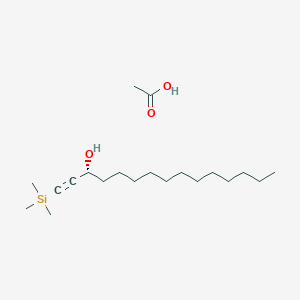![molecular formula C17H15N5OS B12535996 1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- CAS No. 705964-40-5](/img/structure/B12535996.png)
1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of one carbon atom and four nitrogen atoms. This specific compound is notable for its unique structure, which includes a phenothiazine moiety, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- typically involves multiple steps. One common method includes the cyanoethylation of phenothiazine with acrylonitrile, followed by the conversion of the nitrile group to tetrazole using sodium azide and ammonium chloride . This method ensures the formation of the tetrazole ring while maintaining the integrity of the phenothiazine structure.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the phenothiazine moiety.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs with antimicrobial, antifungal, and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of 1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- involves its interaction with various molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The phenothiazine moiety also contributes to its activity by interacting with different molecular pathways.
Comparaison Avec Des Composés Similaires
1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- can be compared to other tetrazole derivatives and phenothiazine compounds. Similar compounds include:
1H-Tetrazole-5-acetic acid: Another tetrazole derivative with different functional groups.
Phenothiazine: The parent compound of the phenothiazine moiety, used in various therapeutic applications.
1-Phenyl-1H-tetrazole-5-thiol: A tetrazole derivative with sulfur-containing groups.
The uniqueness of 1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- lies in its combined tetrazole and phenothiazine structure, which imparts distinct chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
705964-40-5 |
|---|---|
Formule moléculaire |
C17H15N5OS |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
1-[5-(2-phenothiazin-10-ylethyl)tetrazol-1-yl]ethanone |
InChI |
InChI=1S/C17H15N5OS/c1-12(23)22-17(18-19-20-22)10-11-21-13-6-2-4-8-15(13)24-16-9-5-3-7-14(16)21/h2-9H,10-11H2,1H3 |
Clé InChI |
HYWPQRYEOMQIBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(=NN=N1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


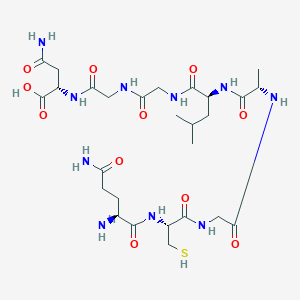
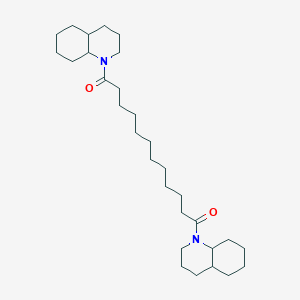
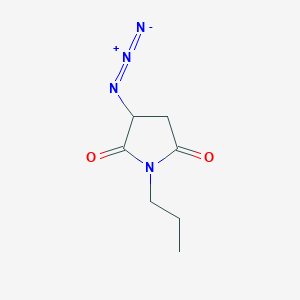
![Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12535925.png)
![Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-](/img/structure/B12535928.png)
![2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol](/img/structure/B12535932.png)

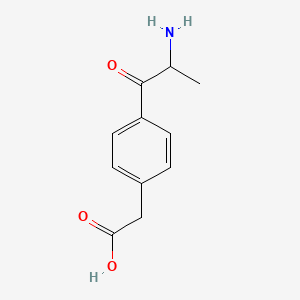
![1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12535941.png)


![Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]-](/img/structure/B12535963.png)
![N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine](/img/structure/B12535974.png)
